(E)-3-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
Description
The compound “(E)-3-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide” is a heterocyclic acrylamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with thiophen-2-yl at position 6 and a pyridin-3-yl acrylamide moiety at position 3 via a methyl linker. This structure integrates pharmacophoric elements known for kinase inhibition, such as the triazolopyridazine scaffold (common in kinase inhibitors like imatinib analogs) and aromatic heterocycles (pyridine and thiophene) that enhance binding interactions . The acrylamide group is a reactive electrophile, often employed in covalent inhibitor design .
Properties
IUPAC Name |
(E)-3-pyridin-3-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-18(8-5-13-3-1-9-19-11-13)20-12-17-22-21-16-7-6-14(23-24(16)17)15-4-2-10-26-15/h1-11H,12H2,(H,20,25)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXXGPQBPOZFDR-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a synthetic compound characterized by a complex structure that includes pyridine and thiophene rings, as well as a triazole moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 362.4 g/mol. The structural components suggest potential interactions with biological targets due to the presence of heteroatoms and functional groups conducive to binding with biomolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives, including compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported as follows:
- A549 : 1.06 ± 0.16 μM
- MCF-7 : 1.23 ± 0.18 μM
- HeLa : 2.73 ± 0.33 μM
These values indicate that the compound exhibits potent cytotoxic effects, comparable to established chemotherapeutics such as Foretinib .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases, such as c-Met kinase. The inhibition of c-Met is crucial since it plays a significant role in tumor growth and metastasis. The evaluated compound exhibited an IC50 value of approximately 0.090 μM against c-Met kinase, indicating strong enzymatic inhibition .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural features:
- Pyridine and Thiophene Rings : These rings enhance lipophilicity and facilitate cellular uptake.
- Triazole Moiety : Known for its bioactivity, this component may enhance interaction with target proteins involved in cancer progression.
Case Studies
Several studies have synthesized and tested derivatives based on the core structure of this compound:
- Cytotoxicity Testing : Compounds were subjected to MTT assays across multiple cancer cell lines to evaluate their cytotoxic profiles.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profile of these compounds in vivo.
Table of Biological Activities
| Compound Name | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 | c-Met Inhibition |
| Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met Inhibition |
| Compound 12e | HeLa | 2.73 ± 0.33 | c-Met Inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological activities. Below is a comparative analysis:
Structural Analogues with Triazolopyridazine Cores
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide (894067-38-0) :
- (E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide: Key Differences: Replaces the pyridin-3-yl group with a pyrrolidin-3-yl linker.
Acrylamide Derivatives with Pyridine/Thiophene Substituents
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4312) :
- Key Differences : Contains a chlorophenyl group instead of thiophene and lacks the triazolopyridazine core.
- Synthesis : Prepared via oxazolone intermediates, as described in .
- Activity : Pyridine-acrylamide hybrids exhibit moderate kinase inhibitory activity, with substituents (e.g., Cl, OMe) modulating potency .
3-phenyl-N-(3-(prop-2-ynyloxy)pyridin-2-yl)acrylamide (10) :
Thiophene-Containing Analogs
- 5-((1E,3E)-4-(6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2-yl)buta-1,3-dien-1-yl)-N-methylpyridin-2-amine: Key Differences: Replaces triazolopyridazine with a benzothiazole-diene system. Synthesis: Utilizes DIBAL-H reduction and Wittig-like reactions () . Activity: Thiophene and benzothiazole moieties are common in tau protein imaging probes, suggesting diagnostic applications .
Key Research Findings and Implications
- Triazolopyridazine Core : This scaffold is associated with kinase inhibition (e.g., Bcr-Abl, JAK2) and CNS activity, as seen in and . The methyl linker in the target compound may improve solubility compared to bulkier substituents.
- Thiophene vs. Pyridine/Chlorophenyl : Thiophene’s electron-rich nature enhances π-π stacking in kinase binding pockets, while chlorophenyl groups increase hydrophobicity .
- Acrylamide Reactivity : Covalent binding via acrylamide is a double-edged sword—it enhances target engagement but raises toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
